molecular formula C17H17N5OS B5608289 2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide

2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide

Cat. No.: B5608289
M. Wt: 339.4 g/mol
InChI Key: NAAMEWRPPKCUGI-UHFFFAOYSA-N
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Description

2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 2-pyridyl group at position 5, and a thioacetamide moiety linked to a 4-methylphenyl group. This structure combines pharmacophoric elements—such as the triazole ring (implicated in hydrogen bonding and π-π interactions) and the pyridyl group (enhancing solubility and target binding)—making it a candidate for diverse biological activities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-6-8-13(9-7-12)19-15(23)11-24-17-21-20-16(22(17)2)14-5-3-4-10-18-14/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAMEWRPPKCUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the pyridine moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound may have potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy, such as antifungal, antibacterial, or anticancer therapies.

Industry

In the industrial sector, the compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-methylphenyl)acetamide would likely involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • AS111 (4-amino, 3-methylphenyl substituent) demonstrated superior anti-inflammatory activity compared to diclofenac in formalin-induced edema models, likely due to enhanced cyclooxygenase-2 (COX-2) inhibition .
  • The parent compound lacks an amino group at position 4 of the triazole, suggesting that amino substitution critically enhances target engagement.

Enzyme Inhibition

  • Compound S (), a dichloroacetamide analog, showed potent CDK5/p25 inhibition (IC50 = 30 ± 1 nM), highlighting the role of halogenation in kinase binding .
  • Triazole derivatives with 3-chlorophenyl groups (e.g., Compound 141) exhibited moderate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, though with lower potency (IC50 in mM range) .

Physicochemical Properties

  • Fluorine/trifluoromethyl substitutions (e.g., ) improve metabolic stability and membrane permeability due to increased lipophilicity and resistance to oxidative degradation .

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